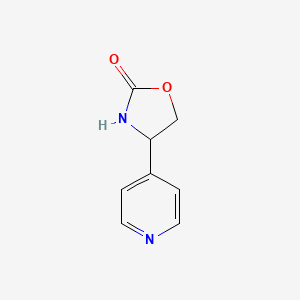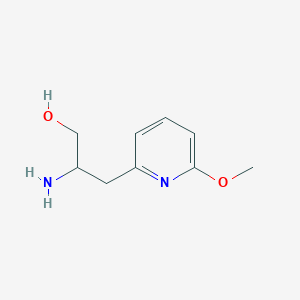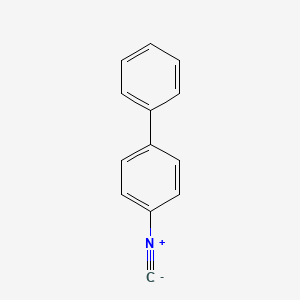
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxymethoxy groups and a methylbutenyl side chain attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by the introduction of the methylbutenyl side chain through a series of reactions such as alkylation or Heck coupling. The final step usually involves the formation of the benzaldehyde moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the methylbutenyl side chain, resulting in different chemical properties and reactivity.
3-(3-Methylbut-2-en-1-yl)benzaldehyde: Lacks the methoxymethoxy groups, affecting its solubility and reactivity.
2,4-Bis(methoxymethoxy)benzaldehyde: Lacks the methylbutenyl side chain, impacting its biological activity.
Uniqueness
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is unique due to the combination of methoxymethoxy groups and a methylbutenyl side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H22O5 |
|---|---|
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
Clé InChI |
NVFHYWPVSFQMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



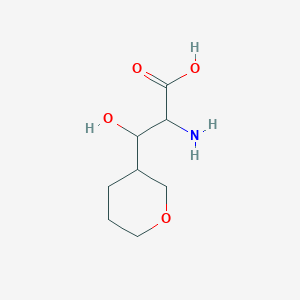
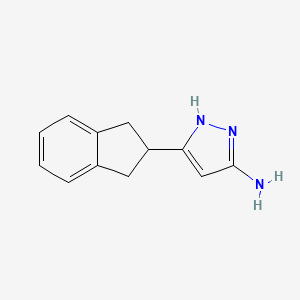

![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
